Cas no 68819-83-0 (Methyl 4-bromobenzylcarbamate)

Methyl 4-bromobenzylcarbamate structure
Methyl 4-bromobenzylcarbamate structure
商品名:Methyl 4-bromobenzylcarbamate
CAS番号:68819-83-0
MF:C9H10BrNO2
メガワット:244.085201740265
CID:4936653

Methyl 4-bromobenzylcarbamate 化学的及び物理的性質

名前と識別子

    • METHYL 4-BROMOBENZYLCARBAMATE
    • Methyl (4-bromobenzyl)carbamate
    • 4-Bromobenzylcarbamic acid methyl ester
    • methyl N-[(4-bromophenyl)methyl]carbamate
    • Carbamic acid, [(4-bromophenyl)methyl]-, methyl ester
    • Methyl 4-bromobenzylcarbamate
    • インチ: 1S/C9H10BrNO2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12)
    • InChIKey: UVLYNPBNSVDKEY-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)CNC(=O)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 167
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 38.3

Methyl 4-bromobenzylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Crysdot LLC
CD12042777-1g
Methyl 4-bromobenzylcarbamate
68819-83-0 95+%
1g
$385 2024-07-24
Alichem
A019142383-250mg
Methyl 4-bromobenzylcarbamate
68819-83-0 95%
250mg
$172.20 2023-09-01
Alichem
A019142383-1g
Methyl 4-bromobenzylcarbamate
68819-83-0 95%
1g
$418.20 2023-09-01

Methyl 4-bromobenzylcarbamate 関連文献

Methyl 4-bromobenzylcarbamateに関する追加情報

Methyl 4-bromobenzylcarbamate (CAS No. 68819-83-0): A Comprehensive Overview

Methyl 4-bromobenzylcarbamate, with the chemical formula C9H10BrO2 and CAS number 68819-83-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a brominated benzylcarbamate moiety, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The presence of a bromine atom at the para position of the benzene ring enhances its reactivity, making it a valuable intermediate in various chemical transformations.

The structural uniqueness of Methyl 4-bromobenzylcarbamate lies in its combination of a benzyl group and a carbamate functional group, both of which are pivotal in medicinal chemistry. The benzyl group is often employed as a protecting group for amino groups, while the carbamate moiety is frequently utilized in the synthesis of bioactive molecules. The bromine substituent further extends its utility by enabling electrophilic aromatic substitution reactions, which are crucial for constructing complex molecular architectures.

In recent years, Methyl 4-bromobenzylcarbamate has been explored in the development of novel therapeutic agents. Its structural framework is conducive to modifications that can enhance pharmacological properties such as solubility, bioavailability, and target specificity. For instance, researchers have investigated its potential as a precursor in the synthesis of kinase inhibitors, which are essential in treating various cancers and inflammatory diseases. The bromine atom allows for facile introduction of additional functional groups via cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, facilitating the construction of heterocyclic compounds that exhibit significant biological activity.

Moreover, Methyl 4-bromobenzylcarbamate has found applications in agrochemical research. Its derivatives have been studied for their herbicidal and fungicidal properties, contributing to the development of more effective crop protection agents. The carbamate group is particularly relevant in this context, as it is known to interfere with essential enzymatic pathways in pests and pathogens. This makes Methyl 4-bromobenzylcarbamate a promising candidate for further exploration in sustainable agriculture.

The synthesis of Methyl 4-bromobenzylcarbamate typically involves the reaction of 4-bromoacetophenone with urea or carbamic acid derivatives under appropriate conditions. This reaction proceeds via nucleophilic addition followed by dehydration to form the carbamate bond. The choice of solvent and catalyst can significantly influence the yield and purity of the product. Recent advancements in green chemistry have prompted researchers to explore solvent-free conditions or the use of biodegradable solvents to minimize environmental impact.

In terms of analytical characterization, Methyl 4-bromobenzylcarbamate can be readily identified using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about its molecular structure and purity. High-performance liquid chromatography (HPLC) is often employed for purification and quantification purposes. The consistency of these analytical data ensures that the compound meets the stringent requirements for pharmaceutical applications.

The pharmacological potential of Methyl 4-bromobenzylcarbamate has been further investigated through computational modeling and experimental studies. Molecular docking simulations have revealed its binding affinity to various biological targets, including enzymes and receptors involved in disease pathways. These studies suggest that derivatives of this compound could serve as lead compounds for drug discovery efforts. Additionally, pharmacokinetic studies have been conducted to assess its metabolic stability and excretion profiles, providing insights into its potential therapeutic window.

In conclusion, Methyl 4-bromobenzylcarbamate (CAS No. 68819-83-0) is a multifaceted compound with broad applications in synthetic chemistry and pharmaceutical research. Its unique structural features make it a valuable intermediate for constructing complex molecules with biological activity. Ongoing research continues to uncover new possibilities for its use in drug development and agrochemical applications, underscoring its importance in modern chemical science.

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